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molecular formula C8H8N2O3 B1362464 3-Ureidobenzoic acid CAS No. 20632-43-3

3-Ureidobenzoic acid

Cat. No. B1362464
M. Wt: 180.16 g/mol
InChI Key: RWDCBLOFRYIIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05602277

Procedure details

Urea (17.5 g, 0.292 mol), m-aminobenzoic acid (Aldrich, 10.0 g, 0.073 mol), water (30 mL), and concentrated HCl (3 mL) were added to a 125-mL Erlenmeyer flask and boiled for 45 min. The brown suspension became a purple solution on boiling and a brown precipitate formed after 15 min. The pH of the solution was 7 after 45 min. The mixture was cooled on ice and a mauve solid was collected by filtration, slurried with water, and again collected by filtration. The solid was added to 50 mL boiling ethanol and dimethylformamide (DMF, 25 mL) was added by drop until the solid dissolved. No precipitate formed on cooling. Water was added with stirring until turbidity and then a few drops of DMF were added to give a clear solution. The solution was cooled on ice and a light-purple solid was collected by filtration. Water was added to the filtrate to precipitate a tan solid which was also collected by filtration. The tan solid was dissolved in 5% sodium bicarbonate and neutralized with a 10% solution of potassium bisulfate. The tan solid was collected by filtration, washed with water, and dried in vacuo. The tan solid was then recrystallized from 700 mL methanol and 300 mL water. After cooling, a purple solid was collected by filtration. The product was precipitated from the filtrate with the addition of 1 L of water. This light-tan solid was collected on a filter and dried in vacuo. The product was dissolved in 175 mL boiling ethanol and the volume was reduced to 75 mL and filtered while hot. This was slowly cooled to room temperature and then on ice to give an off-white solid. This solid was collected on a filter, washed with cold ethanol, and dried in vacuo to give 2.5 g (20%) of the title compound, mp 276°-280° C.
Name
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
20%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].N[C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10].Cl>CN(C)C=O.O>[C:9]([C:8]1[CH:7]=[C:6]([NH:1][C:2]([NH2:4])=[O:3])[CH:14]=[CH:13][CH:12]=1)([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring until turbidity
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a brown precipitate formed after 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
after 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled on ice
FILTRATION
Type
FILTRATION
Details
a mauve solid was collected by filtration
FILTRATION
Type
FILTRATION
Details
again collected by filtration
ADDITION
Type
ADDITION
Details
The solid was added to 50 mL
ADDITION
Type
ADDITION
Details
was added by drop until the solid
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
No precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
to give a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled on ice
FILTRATION
Type
FILTRATION
Details
a light-purple solid was collected by filtration
ADDITION
Type
ADDITION
Details
Water was added to the filtrate
CUSTOM
Type
CUSTOM
Details
to precipitate a tan solid which
FILTRATION
Type
FILTRATION
Details
was also collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The tan solid was dissolved in 5% sodium bicarbonate
FILTRATION
Type
FILTRATION
Details
The tan solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The tan solid was then recrystallized from 700 mL methanol and 300 mL water
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
a purple solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
The product was precipitated from the filtrate with the addition of 1 L of water
CUSTOM
Type
CUSTOM
Details
This light-tan solid was collected on
FILTRATION
Type
FILTRATION
Details
a filter
CUSTOM
Type
CUSTOM
Details
dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved in 175 mL
FILTRATION
Type
FILTRATION
Details
filtered while hot
CUSTOM
Type
CUSTOM
Details
on ice to give an off-white solid
CUSTOM
Type
CUSTOM
Details
This solid was collected on a filter
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(=O)(O)C=1C=C(C=CC1)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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